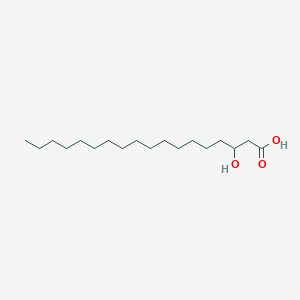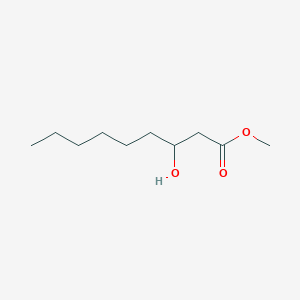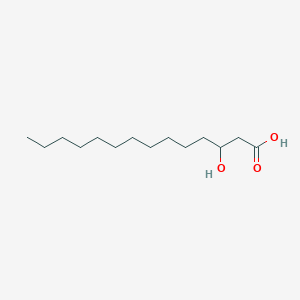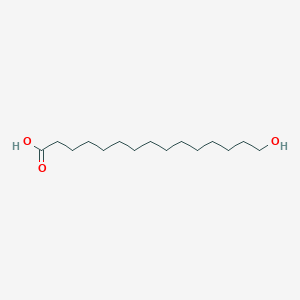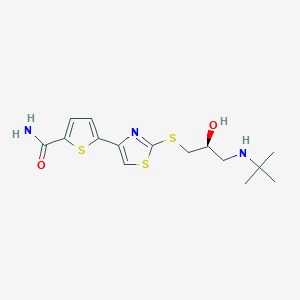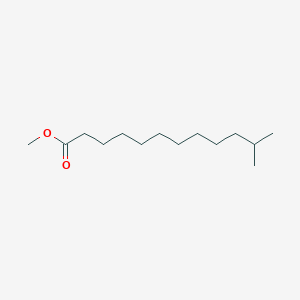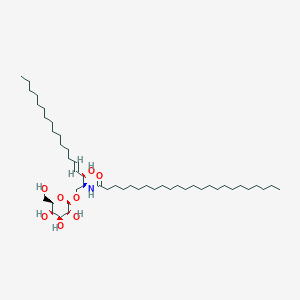
Cerasine
Descripción general
Descripción
Beta-D-galactosyl-N-(tetracosanoyl)sphingosine, also known as GalCer(d18:1/24:0) or Galbeta-Cer(d18:1/24:0), is a type of glycosphingolipid . Its molecular formula is C48H93NO8 .
Molecular Structure Analysis
The molecular structure of beta-D-galactosyl-N-(tetracosanoyl)sphingosine consists of a long-chain base (sphingosine), a fatty acid (tetracosanoyl), and a sugar (galactose) attached to the sphingosine .Physical And Chemical Properties Analysis
The average mass of beta-D-galactosyl-N-(tetracosanoyl)sphingosine is 812.254 Da and its monoisotopic mass is 811.690125 Da .Aplicaciones Científicas De Investigación
Investigación bioquímica
Beta-D-galactosil-N-(tetracosanoil)esfingosina, o Cerasine, es un tipo de N-acil-β-D-galactosilesfingosina . Como tal, se puede utilizar en la investigación bioquímica para estudiar la estructura y función de los lípidos bioactivos. Estos lípidos desempeñan funciones cruciales en procesos celulares como la transducción de señales, el reconocimiento celular y el tráfico de membranas.
Innovaciones médicas
La biocerámica, una categoría en la que this compound podría potencialmente entrar, encuentra aplicaciones en innovaciones médicas, como implantes y prótesis dentales . Las propiedades únicas de estos materiales, incluida su biocompatibilidad y capacidad para integrarse con los tejidos biológicos, los hacen ideales para estas aplicaciones.
Conversión y almacenamiento de energía
Los materiales cerámicos, incluido this compound, son fundamentales en la conversión y el almacenamiento de energía limpia . Por ejemplo, se pueden utilizar en pilas de combustible de óxido sólido y baterías de estado sólido. Su alta estabilidad a la temperatura y sus propiedades eléctricas los hacen muy adecuados para estas aplicaciones.
Aplicaciones ambientales
Los materiales de nanofibras a base de cerámica, que podrían potencialmente incluir this compound, tienen prometedoras perspectivas de aplicación para la filtración y el tratamiento del agua . Su resistencia a altas temperaturas, resistencia a la oxidación, estabilidad química y excelente rendimiento mecánico los hacen ideales para estas aplicaciones.
Aeroespacial y defensa
La capacidad de la cerámica para soportar temperaturas extremas y condiciones adversas los hace ideales para aplicaciones aeroespaciales y de defensa . This compound, como material cerámico, podría utilizarse potencialmente en estas áreas.
Electrónica y telecomunicaciones
La cerámica avanzada sirve como “ladrillos” para la electrónica moderna, impulsando dispositivos como teléfonos inteligentes, computadoras, equipos portátiles, vehículos eléctricos e infraestructura de telecomunicaciones . This compound podría utilizarse potencialmente en estas aplicaciones debido a sus propiedades únicas.
Propiedades
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H93NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,41-43,45-48,50-51,53-55H,3-34,36,38-40H2,1-2H3,(H,49,52)/b37-35+/t41-,42+,43+,45-,46-,47+,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQRWMRXUOPCLD-HIIAJUEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H93NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
812.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
536-13-0 | |
| Record name | Kerasin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes cerasine structurally different from phrenosine, another major cerebroside?
A1: While both are galactocerebrosides, this compound differs from phrenosine only in the fatty acid chain. This compound contains a saturated fatty acid (lignoceric acid), while phrenosine contains an alpha-hydroxy fatty acid (cerebronic acid). [] This subtle difference leads to distinct physical properties, including variations in their lamellar structures as revealed by X-ray diffraction studies. []
Q2: How does the structure of this compound affect its organization within cell membranes?
A2: X-ray diffraction studies reveal that this compound molecules arrange themselves in layered structures called lamellae. [] The specific arrangement of these lamellae, influenced by temperature, determines the spacing between the layers. Interestingly, this compound exhibits a simpler lamellar structure compared to phrenosine, with fewer distinct phases observed across a temperature range. []
Q3: Does this compound play a role in the immune response to brain tissue?
A3: While this compound itself doesn't appear to be a strong immunogen, it is a key component of the larger group of "brain-specific" lipids. [, ] Early research found that antisera generated against brain tissue often reacted with brain extracts from various species, a phenomenon attributed to the presence of shared lipid antigens. []
Q4: What is the significance of auxiliary lipids like lecithin and cholesterol in the context of this compound's immunological activity?
A4: Although this compound and other glycosphingolipids can act as haptens (small molecules that can elicit an immune response when attached to a larger carrier molecule), they require auxiliary lipids like lecithin and cholesterol for optimal antibody binding in complement fixation assays. [] This suggests that the organization and presentation of this compound within a lipid bilayer are crucial for its recognition by antibodies. []
Q5: What are the implications of the varying reactivity of anti-brain sera with this compound?
A5: Research has demonstrated that not all anti-brain sera react equally with this compound, even when those sera react strongly with total brain white matter lipids. [] This suggests that other lipid components within the brain, beyond just galactocerebrosides like this compound, can trigger an immune response. This observation underscores the complexity of the brain's lipid composition and its role in immune reactions. []
Q6: How does the study of this compound contribute to our understanding of diseases?
A6: this compound accumulation is a hallmark of Gaucher's disease, a genetic disorder characterized by the deficiency of the enzyme glucocerebrosidase. [] This deficiency disrupts the normal breakdown of glucocerebrosides, leading to their accumulation in various organs, particularly the spleen, liver, and bone marrow. [] Understanding the biochemical pathways and structural properties of this compound can contribute to developing therapies for Gaucher’s disease and other lipid storage disorders.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



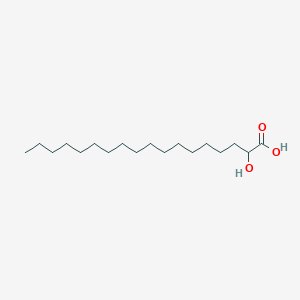
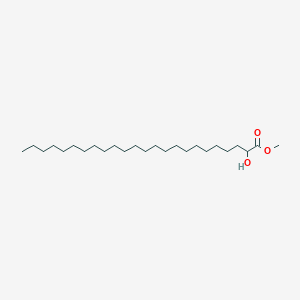
![[2-Hydroxy-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B164394.png)
